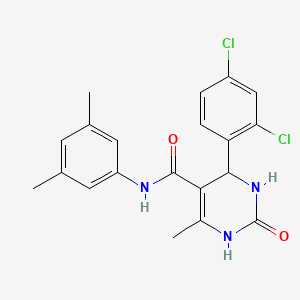![molecular formula C17H27N5O2 B2989878 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-46-7](/img/structure/B2989878.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, commonly known as theophylline, is a xanthine derivative that has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that relaxes the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels results in the relaxation of the smooth muscles in the airways, which improves breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
Theophylline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of various diseases. Theophylline has also been shown to have effects on the cardiovascular system, such as increasing heart rate and blood pressure. Additionally, theophylline has been shown to have effects on the central nervous system, such as improving cognitive function and mood.
Advantages and Limitations for Lab Experiments
Theophylline has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, which makes it a reliable tool for research. Theophylline is also relatively inexpensive and readily available, which makes it accessible for researchers. However, there are also limitations to the use of theophylline in lab experiments. Theophylline has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, theophylline can interact with other drugs and compounds, which can affect the results of experiments.
Future Directions
There are several future directions for the study of theophylline. One area of research is the development of new formulations and delivery methods for theophylline, which may improve its clinical efficacy and reduce its side effects. Another area of research is the investigation of theophylline's potential use in the treatment of other diseases, such as cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanisms of action of theophylline and to identify new targets for its use.
Synthesis Methods
Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain theophylline.
Scientific Research Applications
Theophylline has been extensively studied for its clinical applications in the treatment of respiratory diseases. However, it has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular diseases, neurological disorders, and cancer. Theophylline has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-9-22-13(11-21-10-7-6-8-12(21)2)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCEGUQZGEWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)
![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)


![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)